molecular formula C5H9ClO B3249821 (R)-1-Chloropent-4-EN-2-OL CAS No. 197899-19-7

(R)-1-Chloropent-4-EN-2-OL

Cat. No. B3249821
CAS RN: 197899-19-7
M. Wt: 120.58 g/mol
InChI Key: RNJUQGWFGIUDIE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-Chloropent-4-EN-2-OL is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral compound that can exist in two different forms, namely (R) and (S).

Scientific Research Applications

Anti-HIV Effects

(R)-1-Chloropent-4-EN-2-OL shows potential in inhibiting HIV replication. Savarino et al. (2001) found that chloroquine, which shares a similar structure, selectively inhibited HIV-1 IIIB replication. This was associated with structural changes in the gp120 glycoprotein, indicating a broad-spectrum anti-HIV-1 and HIV-2 activity at clinically achievable concentrations (Savarino et al., 2001).

Potential in Cancer Therapy

Solomon and Lee (2009) reported that chloroquine, closely related to (R)-1-Chloropent-4-EN-2-OL, could effectively sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner. This suggests its use as a possible enhancing agent in cancer therapies (Solomon & Lee, 2009).

Role in Chemical Synthesis

In chemical synthesis, derivatives of (R)-1-Chloropent-4-EN-2-OL have been used. Specklin et al. (2014) achieved enantiopure (R)-4-triisopropylsilyloxycyclopent-2-en-1-one through enzymatic desymmetrization, highlighting its role in producing enantioselective compounds (Specklin et al., 2014).

Application in Bioreactor Systems

Azizi et al. (2021) discussed the use of (R)-1-Chloropent-4-EN-2-OL in bioreactor systems. Their study on 4-chlorophenol removal by air lift packed bed bioreactor indicated that such compounds could be effectively managed in biological treatment systems (Azizi et al., 2021).

Enzymatic Synthesis Applications

Moen et al. (2005) synthesized enantiomers of ranolazine, a potential anti-anginal drug, from enantiopure (R)- and (S)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol, showcasing the role of similar compounds in the enzymatic synthesis of medically significant substances (Moen et al., 2005).

properties

IUPAC Name

(2R)-1-chloropent-4-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-2-3-5(7)4-6/h2,5,7H,1,3-4H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJUQGWFGIUDIE-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H](CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Chloropent-4-EN-2-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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